2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate

概要

説明

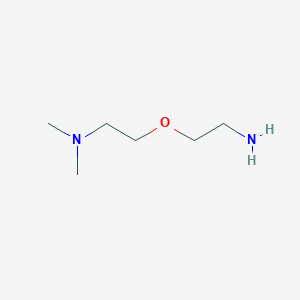

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is a chemical compound that serves as an efficient silylating agent for safeguarding alcohols and amines, as well as for synthesizing various silyl ethers . It plays a pivotal role in peptide synthesis, providing protection for the carboxyl group of amino acids .

Synthesis Analysis

The synthesis of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate involves the reaction of nucleophilic groups, such as alcohols, amines, and carboxyl groups . The reaction proceeds through nucleophilic substitution, whereby the chloride ion of TMSCl is replaced by the nucleophilic group .Molecular Structure Analysis

The molecular formula of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is C8H14N4O4Si . Its molecular weight is 258.31 g/mol . The InChI code is 1S/C8H14N4O4Si/c1-17(2,3)5-4-16-8(13)11-6-9-7(10-11)12(14)15/h6H,4-5H2,1-3H3 .Chemical Reactions Analysis

The mechanism of action of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate stems from its ability to engage nucleophilic groups, such as alcohols, amines, and carboxyl groups . The reaction proceeds through nucleophilic substitution, whereby the chloride ion of TMSCl is replaced by the nucleophilic group .Physical And Chemical Properties Analysis

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate is a solid at 20 degrees Celsius . It is sensitive to moisture and heat . It is soluble in organics (CH2Cl2, THF, CH3CN, EtOAc) and reacts with amines .科学的研究の応用

Synthesis and Characterization

- 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate and related compounds have been synthesized and characterized through various methods. For example, a series of triorganosilicon compounds containing 1,2,3-triazole cores were synthesized and analyzed using spectroscopic methods and density functional theory (DFT) (Mousazadeh, Safa, & Ghadari, 2018).

Applications in Organic Synthesis

- These compounds have been utilized as intermediates in organic synthesis. For instance, they have been used as carboxyl protecting groups in the synthesis of various organic molecules, demonstrating their versatility in synthetic chemistry (Gerlach, 1977).

Biological Activity

- Certain 1,2,3-triazole carboxamide nucleosides, which can be synthesized using derivatives of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate, show significant antiviral activity against viruses like herpes and measles (Revankar, Solan, Robins, & Witkowski, 1981).

Crystal Structure Analysis

- The molecular and crystal structures of compounds derived from 3-nitro-1,2,4-triazole, including those related to 2-(Trimethylsilyl)ethyl derivatives, have been studied using X-ray diffraction analysis. This provides insight into their structural properties and potential applications (Grigor’ev et al., 2014).

Protective Groups in Synthesis

- The 2-(Trimethylsilyl)ethyl group has been used as a protective group in chemical syntheses, highlighting its importance in the modification and stability of sensitive functional groups during complex synthetic procedures (Fugina, Holzer, & Wasicky, 1992).

Catalysis and Reaction Mechanisms

- Research has also focused on understanding the reaction mechanisms and catalytic properties of these compounds. Studies involve exploring the reactivity of silylated 1,2,4-triazoles in various chemical reactions, contributing to a deeper understanding of their chemical behavior (Apasov et al., 1993)

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

将来の方向性

作用機序

Target of Action

The primary targets of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate are nucleophilic groups, such as alcohols, amines, and carboxyl groups . These groups play a crucial role in various biochemical reactions, serving as the reactive sites that interact with other molecules.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this reaction, the chloride ion of TMSCl is replaced by the nucleophilic group . This interaction leads to changes in the molecular structure of the target, which can affect its function and reactivity.

Biochemical Pathways

It is known that the compound participates in reactions with amines and aminoalcohols, and it is used for amine protection for nucleosides . These reactions can have downstream effects on various biochemical processes, including protein synthesis and metabolic reactions.

Action Environment

The action, efficacy, and stability of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat, and should be stored under inert gas at temperatures below 0°C . These conditions can affect the compound’s reactivity and its ability to interact with its targets.

特性

IUPAC Name |

2-trimethylsilylethyl 3-nitro-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4Si/c1-17(2,3)5-4-16-8(13)11-6-9-7(10-11)12(14)15/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTJYIDOVYPNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635845 | |

| Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate | |

CAS RN |

1001067-09-9 | |

| Record name | 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate in organic chemistry?

A1: 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate, often abbreviated as Teoc-NT, serves as a reagent for introducing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. [] This protecting group finds utility in temporarily masking the reactivity of amines and alcohols during organic synthesis. []

Q2: What are the structural characteristics of 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate?

A2: The provided research outlines the following structural information for 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate:

- Molecular Formula: C8H14N4O4Si []

- Molecular Weight: 258.31 g/mol []

- Melting Point: Decomposes at 85–86 °C []

- Spectroscopic Data: Detailed ¹H NMR, ¹³C NMR, and IR data are available in the research paper. [] Additionally, crystallographic data can be accessed under supplementary number CCDC 675623. []

Q3: Are there any specific handling and storage recommendations for 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate?

A3: Yes, the research highlights important precautions. 2-(Trimethylsilyl)ethyl 3-Nitro-1H-1,2,4-triazole-1-carboxylate can release CO2 gas during prolonged storage. [] Therefore, caution is advised when opening the container. To minimize decomposition, storage under an inert gas atmosphere and refrigeration are recommended. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)

![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)

![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)